5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes an isopropyl group, a nitro group, and a thienyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-keto ester.
Introduction of the thienyl group: The thienyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a thienyl boronic acid and a suitable palladium catalyst.
Isopropylation: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide and a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thienyl ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed
Oxidation products: Corresponding oxides of the pyrazolopyridine core.
Reduction products: Amino derivatives of the compound.
Substitution products: Halogenated or sulfonylated derivatives of the thienyl ring.
Scientific Research Applications
1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as the inflammatory response or cell proliferation pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ISOPROPYL-5-NITRO-4-(2-FURYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE: Similar structure but with a furan ring instead of a thienyl ring.
1-ISOPROPYL-5-NITRO-4-(2-PHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C13H14N4O4S |
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Molecular Weight |
322.34 g/mol |
IUPAC Name |
5-nitro-1-propan-2-yl-4-thiophen-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C13H14N4O4S/c1-6(2)16-11-9(12(18)15-16)8(7-4-3-5-22-7)10(17(20)21)13(19)14-11/h3-6,8,10H,1-2H3,(H,14,19)(H,15,18) |
InChI Key |
GJDWWZRWWXBBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=CS3)C(=O)N1 |
Origin of Product |
United States |
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